molecular formula C18H25N5OS B10940225 N-cyclohexyl-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10940225
M. Wt: 359.5 g/mol
InChI Key: FPPRBLUTRBXVDS-UHFFFAOYSA-N
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Description

N~1~-CYCLOHEXYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound that features a cyclohexyl group, a pyrazolyl group, and a pyrimidinyl group connected through a sulfanyl linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOHEXYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of the 1-ethyl-3-methyl-1H-pyrazol-4-yl intermediate through a cyclization reaction involving appropriate hydrazine and diketone precursors under acidic conditions.

    Synthesis of the Pyrimidinyl Intermediate: The 2-pyrimidinyl intermediate is synthesized via a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

    Coupling Reaction: The pyrazolyl and pyrimidinyl intermediates are then coupled using a sulfanyl linkage, typically through a nucleophilic substitution reaction.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOHEXYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the acetamide moiety to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazolyl and pyrimidinyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or catalytic properties.

    Biological Research: The compound can be used as a probe to study biological pathways involving sulfanyl-linked acetamides.

    Industrial Applications: Potential use as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism by which N1-CYCLOHEXYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-CYCLOHEXYL-2-{[4-(1-METHYL-3-PHENYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
  • N~1~-CYCLOHEXYL-2-{[4-(1-ETHYL-3-METHYL-1H-IMIDAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Uniqueness

N~1~-CYCLOHEXYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for the development of new compounds with tailored properties.

Properties

Molecular Formula

C18H25N5OS

Molecular Weight

359.5 g/mol

IUPAC Name

N-cyclohexyl-2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H25N5OS/c1-3-23-11-15(13(2)22-23)16-9-10-19-18(21-16)25-12-17(24)20-14-7-5-4-6-8-14/h9-11,14H,3-8,12H2,1-2H3,(H,20,24)

InChI Key

FPPRBLUTRBXVDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NC3CCCCC3

Origin of Product

United States

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